molecular formula C17H17ClN6O B2554841 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4-dimethylphenyl)urea CAS No. 951483-26-4

3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4-dimethylphenyl)urea

Cat. No.: B2554841
CAS No.: 951483-26-4
M. Wt: 356.81
InChI Key: CDPXVYDWHHHIED-UHFFFAOYSA-N
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Description

The compound 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4-dimethylphenyl)urea is a urea derivative featuring a tetrazole ring substituted with a 4-chlorophenyl group and a urea moiety linked to a 3,4-dimethylphenyl group.

  • Tetrazole moiety: Tetrazoles are known for metabolic stability and bioisosteric replacement of carboxylic acids, enhancing drug-like properties such as solubility and bioavailability .
  • Urea linkage: Urea derivatives are widely explored in medicinal chemistry for hydrogen-bonding interactions, often contributing to enzyme inhibition (e.g., kinase inhibitors) .

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c1-11-3-6-14(9-12(11)2)20-17(25)19-10-16-21-22-23-24(16)15-7-4-13(18)5-8-15/h3-9H,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXVYDWHHHIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4-dimethylphenyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions to form 1-(4-chlorophenyl)-1H-tetrazole.

    Methylation: The tetrazole derivative is then methylated using a suitable methylating agent such as methyl iodide.

    Urea Formation: The final step involves the reaction of the methylated tetrazole with 3,4-dimethylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the dimethylphenyl ring.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4-dimethylphenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The tetrazole ring could mimic certain biological molecules, allowing it to bind to active sites on proteins.

Comparison with Similar Compounds

Substituent Variations in Urea Derivatives

Evidence highlights urea derivatives with diverse aryl substituents, demonstrating how structural modifications impact properties:

Compound Name Urea Substituent Key Features Molecular Weight Notable Data
Target Compound 3,4-Dimethylphenyl Tetrazole + steric bulk ~352.8 (calc.) N/A (hypothetical)
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) 3,4-Dimethylphenyl Cyanophenyl for polarity 266.1 ESI-MS m/z: 266.1 [M+H]+
1-(4-Cyanophenyl)-3-(3-chloro-4-(trifluoromethyl)phenyl)urea (6o) 3-Chloro-4-(CF3)phenyl Electron-withdrawing groups 340.0 ESI-MS m/z: 340.0 [M+H]+
BF17792 4-Fluorophenyl Fluorine for enhanced bioavailability 340.35 C17H17FN6O

Key Observations :

  • Electron-donating groups (e.g., methyl in 6n and the target compound) may improve membrane permeability but reduce solubility compared to electron-withdrawing groups (e.g., Cl, CF3 in 6o) .

Heterocyclic Core Modifications

The tetrazole ring in the target compound distinguishes it from analogs with triazole, thiazole, or pyrazole cores:

Compound Name Heterocycle Biological Relevance Reference
Target Compound Tetrazole Bioisostere for carboxylic acids
1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea Triazole Antimicrobial activity
Compound 2k (thiazole-piperazine) Thiazole Complex pharmacokinetics

Key Observations :

  • Tetrazoles offer superior metabolic stability compared to triazoles, making them favorable in prolonged therapeutic applications .
  • Thiazole-containing analogs (e.g., 2k) exhibit higher molecular weights (>700 Da), which may limit oral bioavailability compared to the target compound’s simpler structure .

Biological Activity

The compound 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4-dimethylphenyl)urea is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and the mechanisms through which it exerts its effects.

Chemical Structure

The molecular formula of the compound is C13H13ClN6OC_{13}H_{13}ClN_{6}O, featuring a tetrazole ring and a urea moiety. The presence of the 4-chlorophenyl group enhances its lipophilicity and may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the tetrazole ring: This can be achieved through the reaction of hydrazine derivatives with carbonyl compounds in the presence of sodium azide.
  • Coupling with urea: The tetrazole derivative is then coupled with a suitable urea derivative to form the final product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole rings have shown activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundActivityReference
3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4-dimethylphenyl)ureaModerate to strong antibacterial activity
5-(4-Chlorophenyl)-1H-tetrazoleAnticancer properties

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Urease Inhibition: It has been reported that certain tetrazole derivatives exhibit strong urease inhibitory activity. The IC50 values for active compounds range significantly lower than standard references .
  • Acetylcholinesterase Inhibition: Some related compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases .

The biological activity of 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4-dimethylphenyl)urea may be attributed to:

  • Molecular Interactions: The tetrazole ring can mimic biological molecules, allowing it to bind effectively to target enzymes or receptors.
  • Hydrophobic Interactions: The presence of aromatic groups facilitates hydrophobic interactions with lipid membranes or protein targets.

Case Studies

Several studies have investigated related compounds:

  • A study on similar tetrazole derivatives revealed their effectiveness against bacterial strains and their potential as urease inhibitors .
  • Another investigation highlighted the anticancer potential of tetrazole-containing compounds through in vitro assays against various cancer cell lines .

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